molecular formula C22H24N4O5 B2836196 2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxyphenoxy)acetohydrazide CAS No. 955858-16-9

2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxyphenoxy)acetohydrazide

Cat. No. B2836196
CAS RN: 955858-16-9
M. Wt: 424.457
InChI Key: ZFNOLQSFDVWDJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dihydrobenzo[b][1,4]dioxin ring, the introduction of the pyrazole ring, and the attachment of the hydroxyphenoxy group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The dihydrobenzo[b][1,4]dioxin ring and the pyrazole ring are both heterocyclic structures, which can have significant impacts on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The hydroxy group could potentially be involved in reactions such as esterification or ether formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

The synthesis of novel phenoxy acetic acid derivatives, including compounds structurally related to the one , has been investigated for their potential in vitro antiviral activity. Although specific antiviral activity was not observed in the studied compounds, the research highlights the synthetic approaches and cytotoxicity evaluations in human embryonic lung (HEL) cells, providing a foundation for further modifications and testing of similar compounds (Shahar Yar et al., 2009).

Another study focused on the synthesis, conformational studies, and NBO analysis of pyrazole derivatives, which are structurally related to the compound of interest. This research provides insights into the molecular and crystal structure, offering a base for understanding the chemical behavior and potential applications of such compounds (Channar et al., 2019).

Biological Activities

A novel series of acetohydrazides, structurally akin to the compound , was synthesized and evaluated for anti-HIV-1 and cytotoxic activities. This research is crucial in understanding the potential therapeutic applications of these compounds, with some showing promising anti-HIV-1 activity without toxicity in various cell lines (Aslam et al., 2014).

The utility of 1-indanone in the synthesis of new heterocycles, including hydrazide derivatives, was studied for their cytotoxic activities, highlighting the potential of these compounds in the development of new anticancer agents (Hegazi et al., 2010).

Antioxidant Properties

Research on walnut kernels led to the isolation of phenolic compounds with significant antioxidant activities, demonstrating the broader chemical diversity and biological potential of compounds with similar structural features (Zhang et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its biological activity, or investigating its chemical properties in more detail .

properties

IUPAC Name

2-[4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-2-ethyl-5-hydroxyphenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-3-13-8-15(16(27)10-18(13)31-11-20(28)24-23)22-21(12(2)25-26-22)14-4-5-17-19(9-14)30-7-6-29-17/h4-5,8-10,27H,3,6-7,11,23H2,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNOLQSFDVWDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OCC(=O)NN)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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